molecular formula C15H12O B14519573 Phenanthro(9,10-b)oxirene, 1a,9b-dihydro-2-methyl- CAS No. 62987-62-6

Phenanthro(9,10-b)oxirene, 1a,9b-dihydro-2-methyl-

Cat. No.: B14519573
CAS No.: 62987-62-6
M. Wt: 208.25 g/mol
InChI Key: DKULWLXEQACIJO-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of Phenanthro(9,10-b)oxirene, 1a,9b-dihydro-2-methyl- typically involves the epoxidation of phenanthrene derivatives. One common method is the reaction of phenanthrene with peracids, such as m-chloroperbenzoic acid, under controlled conditions to form the oxirane ring. The reaction conditions, including temperature and solvent, are carefully optimized to achieve high yields and purity of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control to ensure consistency and safety of the final product.

Chemical Reactions Analysis

Phenanthro(9,10-b)oxirene, 1a,9b-dihydro-2-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex derivatives.

    Reduction: Reduction reactions can open the oxirane ring, leading to the formation of diols.

    Substitution: The oxirane ring can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atoms of the ring, resulting in the formation of different substituted products.

Common reagents used in these reactions include oxidizing agents like peracids, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Phenanthro(9,10-b)oxirene, 1a,9b-dihydro-2-methyl- has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of Phenanthro(9,10-b)oxirene, 1a,9b-dihydro-2-methyl- involves its interaction with molecular targets through the oxirane ring. The strained three-membered ring is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, such as proteins and DNA. This reactivity underlies its potential biological effects and applications in drug development .

Comparison with Similar Compounds

Phenanthro(9,10-b)oxirene, 1a,9b-dihydro-2-methyl- can be compared with other similar compounds, such as:

Properties

CAS No.

62987-62-6

Molecular Formula

C15H12O

Molecular Weight

208.25 g/mol

IUPAC Name

9-methyl-1a,9b-dihydrophenanthro[9,10-b]oxirene

InChI

InChI=1S/C15H12O/c1-9-5-4-8-11-10-6-2-3-7-12(10)14-15(16-14)13(9)11/h2-8,14-15H,1H3

InChI Key

DKULWLXEQACIJO-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C3C(O3)C4=CC=CC=C4C2=CC=C1

Origin of Product

United States

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